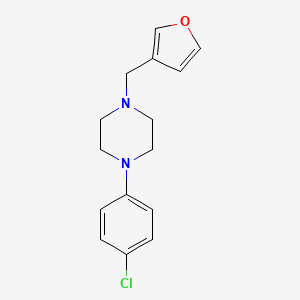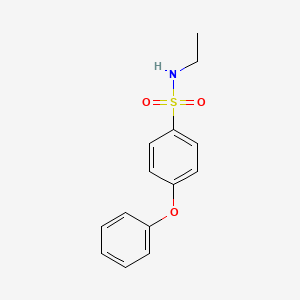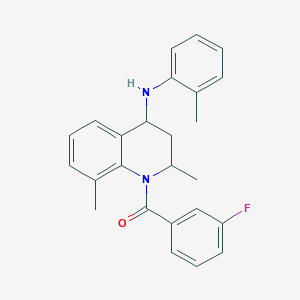![molecular formula C18H22O3 B5120516 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B5120516.png)
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-2-[4-(2-methylphenoxy)butoxy]benzene, also known as Bisoprolol, is a beta-blocker drug used to treat hypertension, angina, and heart failure. It is a highly selective beta-1 adrenergic receptor antagonist that reduces the workload on the heart by decreasing heart rate and contractility. In
作用機序
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene works by selectively blocking the beta-1 adrenergic receptors in the heart. This reduces the effects of the sympathetic nervous system, which is responsible for increasing heart rate and contractility. By decreasing heart rate and contractility, 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene reduces the workload on the heart and improves cardiac function.
Biochemical and Physiological Effects:
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene has been shown to reduce heart rate, blood pressure, and myocardial oxygen demand. It also improves left ventricular function and reduces the risk of sudden death in patients with heart failure. 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene has been shown to have a favorable effect on lipid metabolism and glucose tolerance in patients with hypertension.
実験室実験の利点と制限
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene is a highly selective beta-1 adrenergic receptor antagonist, which makes it useful for studying the effects of beta-blockers on the cardiovascular system. However, its selectivity for beta-1 receptors may limit its use in studies that require the blockade of both beta-1 and beta-2 receptors.
将来の方向性
Future research on 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene could focus on its effects on other systems in the body, such as the respiratory and immune systems. 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene could also be studied in combination with other drugs to determine their synergistic effects on cardiovascular function. Additionally, research could be conducted on the long-term effects of 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene on cardiovascular health and its potential use in preventing cardiovascular disease.
In conclusion, 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene is a highly selective beta-1 adrenergic receptor antagonist that has been widely used in scientific research to study the effects of beta-blockers on the cardiovascular system. Its selective blockade of beta-1 receptors makes it useful for studying the effects of beta-blockers on the heart, but its limitations should be considered when designing experiments. Future research could focus on its effects on other systems in the body and its potential use in preventing cardiovascular disease.
合成法
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene can be synthesized by reacting 2-methoxy phenol with 2-methylphenylacetonitrile to form 2-methoxy-α-methylbenzeneacetonitrile. The resulting product is then reacted with 4-(2-chloroethoxy) butyronitrile to form 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene.
科学的研究の応用
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene has been widely used in scientific research to study its effects on the cardiovascular system. It has been shown to reduce the incidence of sudden death in patients with heart failure and improve exercise tolerance in patients with angina. 1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene has also been used to study the effects of beta-blockers on the renin-angiotensin system and the sympathetic nervous system.
特性
IUPAC Name |
1-methoxy-2-[4-(2-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-15-9-3-4-10-16(15)20-13-7-8-14-21-18-12-6-5-11-17(18)19-2/h3-6,9-12H,7-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPFYMYKXASLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5581242 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B5120449.png)


![2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5120462.png)

![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5120475.png)
![4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5120480.png)
![{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5120482.png)
![N-benzyl-4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5120488.png)

![4-[(3-hydroxypropyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5120506.png)
![1-(5-bromo-2-thienyl)-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5120526.png)
